1-(2-Methoxy-5-methylphenyl)piperazine
Overview
Description
1-(2-Methoxy-5-methylphenyl)piperazine is an organic compound with the molecular formula C12H18N2O It is a derivative of piperazine, a heterocyclic amine, and features a methoxy and methyl group attached to a phenyl ring
Preparation Methods
The synthesis of 1-(2-Methoxy-5-methylphenyl)piperazine typically involves the reaction of 2-methoxy-5-methylbenzyl chloride with piperazine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion of the reactants .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Methoxy-5-methylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts like palladium on carbon, and bases such as sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methoxy-5-methylphenyl)piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its effects on neurotransmitter systems and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in treating neurological disorders and other medical conditions.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-methylphenyl)piperazine involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly serotonin and dopamine receptors, which are involved in mood regulation and other neurological functions. The exact pathways and molecular targets are still under investigation, but its effects on these systems suggest potential therapeutic applications .
Comparison with Similar Compounds
1-(2-Methoxy-5-methylphenyl)piperazine can be compared with other piperazine derivatives, such as:
1-(2-Methylphenyl)piperazine: Lacks the methoxy group, which may result in different chemical and biological properties.
1-(2-Methoxyphenyl)piperazine: Similar structure but without the methyl group, potentially affecting its reactivity and interactions.
1-(2-Methoxy-4-methylphenyl)piperazine: The position of the methyl group is different, which can influence its chemical behavior and biological activity.
These comparisons highlight the uniqueness of this compound, particularly in terms of its specific substitution pattern on the phenyl ring, which can significantly impact its properties and applications.
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10-3-4-12(15-2)11(9-10)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQDADYHTCZZCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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